

biological activity of 3,7-diazabicyclo[3.3.1]nonane analogs

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Compound of Interest

Compound Name: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

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An In-depth Technical Guide to the Biological Activity of 3,7-Diazabicyclo[3.3.1]nonane Analogs

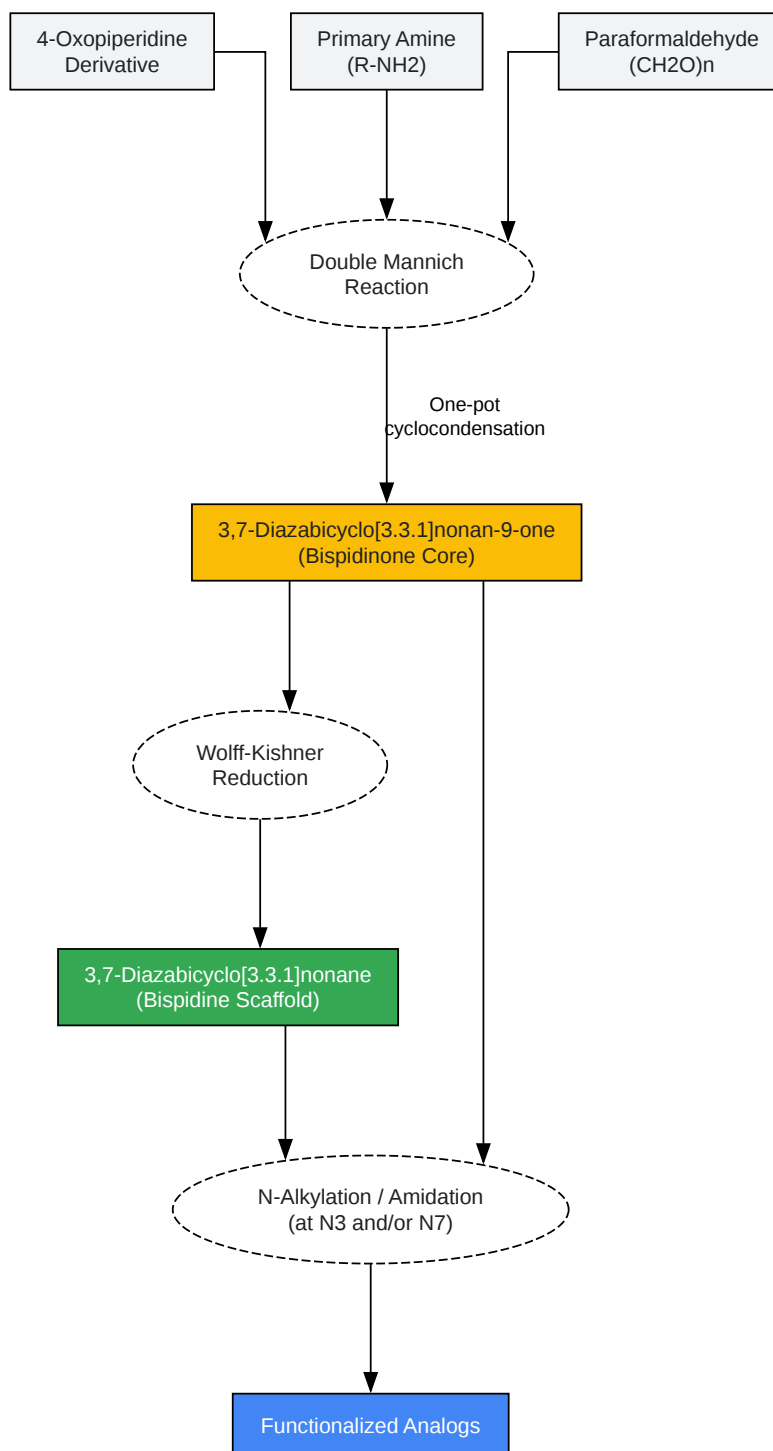
For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure, consisting of two fused piperidine rings, is found in various natural products, most notably the nicotinic acetylcholine receptor (nAChR) ligand cytisine^[1]. This unique conformational rigidity makes bispidine a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets by presenting functional groups in a well-defined spatial orientation. Consequently, bispidine derivatives have been explored for a wide range of therapeutic applications, including as ligands for nicotinic acetylcholine and opioid receptors, as well as anticancer, antiarrhythmic, and local anesthetic agents^{[1][2][3]}. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of key bispidine analogs, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Synthesis Strategy: The Double Mannich Reaction

The most common and efficient method for synthesizing the bispidinone core is the double Mannich reaction. This one-pot cyclocondensation typically involves reacting a 4-oxopiperidine derivative, a primary amine, and paraformaldehyde^{[1][4][5][6]}. The resulting 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) can then be further modified, for instance, through the reduction of the C9 ketone to yield the bispidine scaffold or by derivatizing the nitrogen atoms at the N3 and N7 positions^{[5][6]}.



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General synthesis workflow for bispidine analogs.

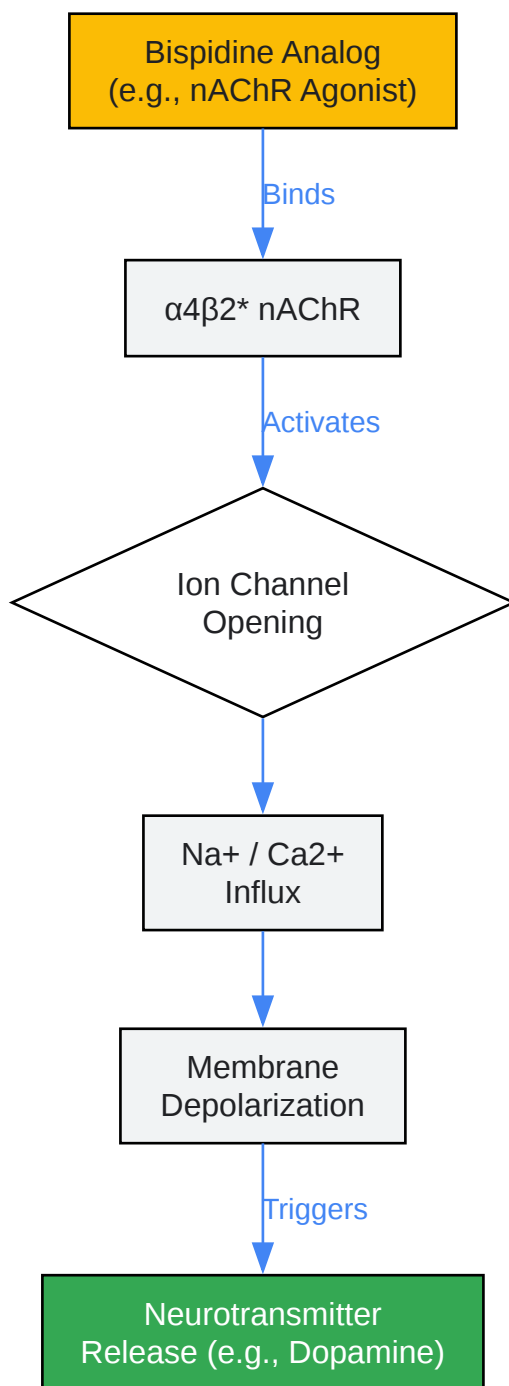
Biological Activity and Therapeutic Targets

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The bispidine scaffold is a well-established pharmacophore for nAChR ligands, largely inspired by the natural product cytisine, which shows high affinity for the $\alpha 4\beta 2^*$ nAChR subtype[1]. Research has focused on modifying the scaffold to improve subtype selectivity and functional activity (agonist, partial agonist, or antagonist).

Structure-Activity Relationship (SAR):

- **Hydrogen Bond Acceptor (HBA):** Implementing a carboxamide motif at one of the nitrogen atoms often leads to compounds with high affinity and selectivity for the $\alpha 4\beta 2^*$ subtype[1]. The nature of the HBA system (e.g., carboxamide, sulfonamide, urea) significantly impacts nAChR interaction[1].
- **Substituents:** High affinity ligands for the $\alpha 4\beta 2^*$ subtype frequently possess small alkyl chains, unsubstituted heteroaryl groups, or para-substituted phenyl rings attached to the HBA system[1].
- **Flexibility:** Acyclic HBA motifs, in contrast to the fused pyridone ring of cytisine, create more flexible analogs. This increased flexibility can lead to higher affinity for the $\alpha 4\beta 2^*$ receptor compared to their more rigid cytisine counterparts[4].



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Simplified signaling pathway for nAChR agonists.

Quantitative Data: nAChR Binding Affinities

Compound Class	Substituent(s)	Target	K _i (nM)	Reference
Bispidine Carboxamide	Phenylacetamide	$\alpha 4\beta 2$	1	[4]
Bispidine Carboxamide	(E)-3-Phenylpropenamide	$\alpha 4\beta 2$	1	[4]
Bispidine Carboxamide	3-Phenylpropionamide	$\alpha 4\beta 2$	1	[4]
Cytisine Analog	Pyridine at C3	$\alpha 4\beta 2$	0.91	[4]
N-Alkyl Acetylbispidine	N-Methyl	$\alpha 4\beta 2$	200	[1]
Bispidine (Scaffold)	Unsubstituted	$\alpha 4\beta 2$	600	[1]

Opioid Receptor Ligands

Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have also been synthesized and evaluated for their affinity to opioid receptors. A key structural feature of these analogs is the presence of aryl rings at the 2 and 4 positions.

Structure-Activity Relationship (SAR):

- **Receptor Selectivity:** Many 2,4-diphenyl-substituted bispidinones show low affinity for μ - and δ -opioid receptors but considerable affinity for the κ -opioid receptor[7].
- **Sulfur Bridge:** Introducing a sulfur atom into the bicyclic core (3-thia-7,9-diazabicyclo[3.3.1]nonanes) can produce derivatives with high affinity and selectivity for the μ -opioid receptor. For example, compound 2i in a synthesized library emerged as the most potent derivative with a K_i of 85 nM for the μ receptor[8].

Quantitative Data: Opioid Receptor Binding Affinities

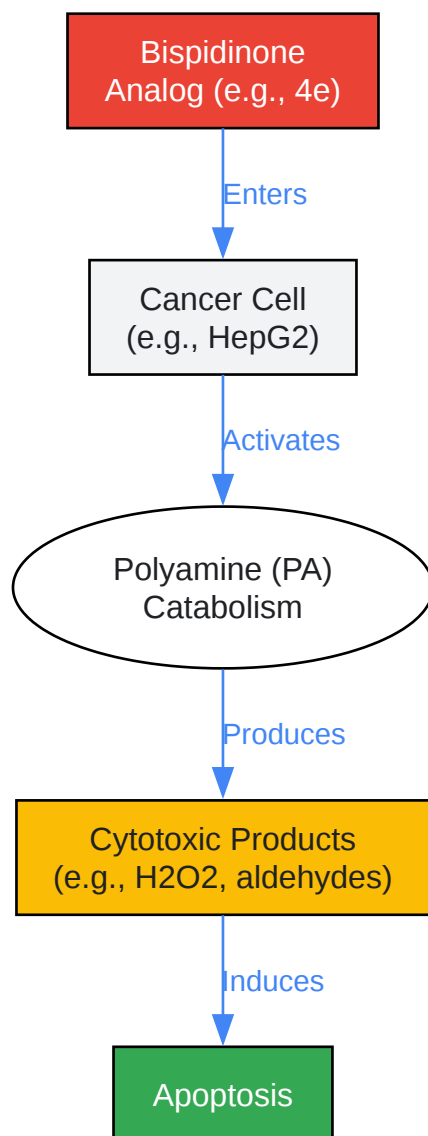
Compound Class	Key Features	Target	K _i (nM)	Selectivity (μ/δ, μ/κ)	Reference
Thia-diazabicyclonane 2i	Sulfur bridge, 7-propionyl, 9-(3'-chlorophenyl)-but-2'-enyl	μ	85	58.8, >117.6	[8]
2,4-Diaryl-diazabicyclononone	Varies	κ	Varies	Generally selective for κ	[7]

Anticancer Activity

Recent studies have highlighted the potential of bispidinone derivatives as anticancer agents, particularly against pancreatic and cervical cancer cell lines[3][9][10]. The proposed mechanisms of action include the induction of apoptosis and the activation of polyamine (PA) catabolism[3][9].

Mechanism of Action:

- **Apoptosis Induction:** The bispidinone derivative BisP4 (3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one) was shown to induce apoptosis-mediated cytotoxicity in pancreatic cancer cells, confirmed by characteristic morphological changes and the activation of caspases-3 and -7[3].
- **Polyamine Catabolism:** Certain bispidine derivatives can activate PA catabolism, a metabolic pathway often suppressed in cancer cells. This activation leads to the production of cytotoxic substances that can trigger apoptosis in tumor cells while having a lesser effect on normal cells[9].



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Proposed mechanism of anticancer action via polyamine catabolism.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

Compound	Cell Line	Assay	IC ₅₀ (μM)	Reference
BisP4	MiaPaca-2 (Pancreatic)	Cell Viability	<50	[3]
BisP4	CFPAC-1 (Pancreatic)	Cell Viability	<50	[3]
BisP4	BxPC-3 (Pancreatic)	Cell Viability	<50	[3]
Compound 4c	HepG2 (Hepatocellular)	MTT	Potent	[9]
Compound 4e	HepG2 (Hepatocellular)	MTT	Potent	[9]

Other Biological Activities

- Local Anesthetics: Novel derivatives of 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been found to exhibit local anesthetic activity with low toxicity in preclinical screening[2].
- Adaptogens: Conjugates of bispidine with monoterpenoid moieties have been investigated as synthetic adaptogens to combat fatigue. Certain compounds demonstrated a stimulatory effect on the physical performance of mice, with a high safety margin[11][12].
- Orexin Receptor Antagonists: The bispidine scaffold has been used to develop non-peptide antagonists of human orexin receptors, which are targets for treating sleep disorders and addiction[13].

Detailed Experimental Protocols

Radioligand Binding Assays (General Protocol)

This protocol is a generalized summary based on methods described for nAChR and opioid receptor binding studies[1][4][7].

- Tissue/Cell Preparation: Homogenates are prepared from specific brain regions (e.g., rat cortex for $\alpha 4\beta 2^*$ nAChRs) or from cell lines expressing the receptor of interest. Membranes

are isolated by centrifugation.

- Incubation: A specific concentration of a radioligand (e.g., [^3H]epibatidine for nAChRs, [^3H]DAMGO for μ -opioid receptors) is incubated with the membrane preparation, a buffer solution, and varying concentrations of the unlabeled test compound (the bispidine analog).
- Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. IC_{50} values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined using non-linear regression analysis. K_i values are then calculated from the IC_{50} values using the Cheng-Prusoff equation.

MTT Cell Viability Assay (Anticancer Screening)

This protocol is based on the methodology used to assess the cytotoxicity of bispidinone derivatives[3][9].

- Cell Seeding: Cancer cells (e.g., MiaPaca-2, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the bispidine analog (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values (the concentration of the compound that reduces cell viability by 50%) are calculated from the dose-response curves.

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